Ethyl 3-amino-2-chloro-4,5-difluorobenzoate
Description
Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is a fluorinated aromatic ester with a molecular formula C₉H₇ClF₂NO₂. It features a benzoate backbone substituted with an amino group (-NH₂) at position 3, a chlorine atom at position 2, and fluorine atoms at positions 4 and 5 (Fig. 1). This compound is primarily utilized as an intermediate in synthesizing pharmacologically active molecules, including quinolone-based antibiotics . Its structural complexity, combining electron-withdrawing (Cl, F) and electron-donating (NH₂) groups, imparts unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-amino-2-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)4-3-5(11)7(12)8(13)6(4)10/h3H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHWRKYFABSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1Cl)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341063-89-5 | |
| Record name | ethyl 3-amino-2-chloro-4,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-chloro-4,5-difluorobenzoate typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable precursor, followed by fluorination and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 3-amino-2-chloro-4,5-difluorobenzoic acid, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
Ethyl 3-amino-2-chloro-4,5-difluorobenzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Researchers explore its potential as a precursor for developing new pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine and fluorine atoms contribute to its lipophilicity and ability to penetrate cell membranes. These interactions can modulate enzyme activity and cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
Key analogs differ in the arrangement of substituents on the benzene ring, significantly altering their chemical behavior and applications.
Table 1: Substituent Positions and Molecular Data
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility Trends: The amino group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-amino analogs .
- LogP Values: Higher lipophilicity in chloro-fluoro analogs (LogP ~2.6–2.8) compared to amino-containing derivatives (LogP ~1.4–2.1) reflects reduced polarity due to the absence of NH₂ .
Biological Activity
Ethyl 3-amino-2-chloro-4,5-difluorobenzoate is a compound of considerable interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an amino group and multiple halogen substituents, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Structural Characteristics
This compound has the following structural formula:
The presence of fluorine atoms significantly influences the compound's lipophilicity and metabolic stability, facilitating its interaction with biological macromolecules.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, influencing their activity. This property is crucial for drug design as it allows for selective inhibition or activation of target enzymes.
- Lipophilicity : The chlorine and fluorine substituents enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and potential efficacy in vivo.
- Metabolic Pathways Modulation : Preliminary studies indicate that this compound may modulate various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
Applications in Research
This compound has diverse applications across several scientific domains:
- Medicinal Chemistry : It serves as a precursor in the synthesis of novel pharmaceuticals aimed at treating diseases such as cancer due to its enzyme inhibition properties.
- Biochemical Assays : The compound is utilized in assays to study enzyme interactions and metabolic pathways, providing insights into cellular processes.
- Agricultural Chemistry : Its derivatives are explored for use in agrochemicals, enhancing crop protection strategies.
Case Study 1: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on specific enzymes demonstrated significant potency against certain targets. The compound was shown to inhibit enzyme activity in vitro, suggesting potential applications in drug development aimed at diseases characterized by dysregulated enzyme functions.
Case Study 2: Metabolic Effects
In a metabolic study involving cell lines treated with this compound, researchers observed alterations in metabolic pathways indicative of its role as a modulator. The findings suggested that the compound could influence energy metabolism and cellular signaling pathways, warranting further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Amino group; difluorinated | Significant enzyme inhibition |
| Ethyl 3-amino-2-fluorobenzoate | Structure | Single fluorine | Reduced lipophilicity; lower activity |
| Ethyl 3-amino-4-fluorobenzoate | Structure | Single fluorine | Moderate activity; less stable |
The comparative analysis indicates that the presence of multiple fluorine atoms enhances both stability and biological activity compared to compounds with fewer halogen substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
